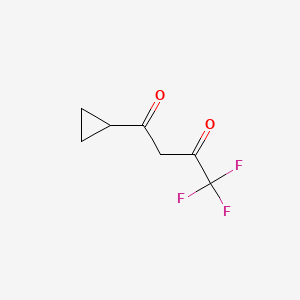

1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione

Description

The exact mass of the compound 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O2/c8-7(9,10)6(12)3-5(11)4-1-2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTCLMXHNACGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458289 | |

| Record name | 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30923-69-4 | |

| Record name | 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Strategic Building Block in Modern Chemistry

An In-Depth Technical Guide to 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione

This compound (CAS No. 30923-69-4 ) is a specialized β-dicarbonyl compound featuring two highly sought-after functional groups in medicinal chemistry: a cyclopropyl ring and a trifluoromethyl (CF₃) moiety.[1][2] This unique combination makes it a valuable synthetic intermediate for the development of novel pharmaceuticals and advanced materials. The trifluoromethyl group is a well-established bioisostere for various functional groups, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4] Simultaneously, the cyclopropyl group introduces conformational rigidity and novel steric interactions, often leading to improved potency and selectivity.[5]

This guide provides a comprehensive overview of the core properties, synthesis, and strategic applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 30923-69-4 | [1] |

| Molecular Formula | C₇H₇F₃O₂ | [1] |

| Molecular Weight | 180.12 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥98% | [1] |

| InChI Key | LTTCLMXHNACGKU-UHFFFAOYSA-N | [1] |

Synthesis and Reaction Mechanism

The synthesis of β-dicarbonyl compounds like this compound is most commonly achieved via a Claisen condensation . This reaction involves the coupling of a ketone with an ester in the presence of a strong base.

For the target molecule, the logical synthetic pathway involves the reaction of cyclopropyl methyl ketone with an activated trifluoroacetyl source, such as ethyl trifluoroacetate , using a base like sodium ethoxide. The trifluoromethyl group's strong electron-withdrawing nature makes the ester's carbonyl carbon highly electrophilic, facilitating the reaction.

Experimental Protocol: Synthesis via Claisen Condensation

The following protocol is a representative procedure adapted from established methods for similar β-dicarbonyl compounds.[6][7]

-

Reactor Setup : A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Base Addition : To a stirred solution of cyclopropyl methyl ketone (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous diethyl ether or THF), add sodium ethoxide (1.1 eq) portion-wise at 0 °C.

-

Ester Addition : Add ethyl trifluoroacetate (1.05 eq) dropwise via the dropping funnel, maintaining the reaction temperature below 10 °C.

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up : Cool the reaction mixture in an ice bath and slowly acidify with dilute aqueous hydrochloric acid (e.g., 10% HCl) to a pH of ~2-3. This step protonates the resulting enolate.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Synthesis Workflow Diagram

References

- 1. 1,3-Butanedione, 1-cyclopropyl-4,4,4-trifluoro- [cymitquimica.com]

- 2. This compound | 30923-69-4 [chemicalbook.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jelsciences.com [jelsciences.com]

- 6. prepchem.com [prepchem.com]

- 7. 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione | 720-94-5 [chemicalbook.com]

An In-depth Technical Guide to 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione, a fluorinated β-diketone of interest in synthetic and medicinal chemistry. This document details the molecular structure, physicochemical properties, and a representative synthetic protocol for this compound. Due to the limited publicly available data on its specific biological activity, this guide also discusses the broader context of fluorinated β-diketones in drug discovery and their potential as precursors to bioactive molecules.

Molecular Structure and Identification

This compound is a β-diketone characterized by a cyclopropyl group and a trifluoromethyl group attached to the butanedione backbone. The presence of these functionalities imparts unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.

The structure of this compound is subject to keto-enol tautomerism, a common feature of β-dicarbonyl compounds. The equilibrium between the keto and enol forms is influenced by factors such as the solvent and temperature. The enol form is often stabilized by intramolecular hydrogen bonding and conjugation.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione, cyclopropyltrifluorobutanedione[1] |

| CAS Number | 30923-69-4[1] |

| Chemical Formula | C₇H₇F₃O₂[1] |

| Molecular Weight | 180.12 g/mol [1] |

| InChI Key | LTTCLMXHNACGKU-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively reported in publicly available literature. The following tables summarize the available information.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Liquid[1] | CymitQuimica[1] |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available | - |

Table 3: Spectroscopic Data

| Spectrum Type | Data |

| ¹H NMR | Specific data for this compound is not readily available. |

| ¹³C NMR | Specific data for this compound is not readily available. |

| Mass Spectrometry | Specific data for this compound is not readily available. |

| Infrared (IR) | Specific data for this compound is not readily available. |

Synthesis of this compound

The synthesis of this compound can be achieved via a Claisen condensation reaction. This method is a cornerstone of carbon-carbon bond formation and is widely used for the synthesis of β-diketones. The general approach involves the reaction of a ketone with an ester in the presence of a strong base.

Representative Experimental Protocol: Claisen Condensation

The following is a representative protocol for the synthesis of a β-diketone, adapted for the synthesis of the title compound.

Materials:

-

Cyclopropyl methyl ketone

-

Ethyl trifluoroacetate

-

Sodium ethoxide (or another suitable strong base like sodium hydride or LDA)

-

Anhydrous diethyl ether (or THF)

-

Hydrochloric acid (10% aqueous solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer is flushed with an inert gas (e.g., nitrogen or argon).

-

Base Suspension: Anhydrous diethyl ether and sodium ethoxide are added to the flask, and the suspension is stirred.

-

Addition of Reactants: A solution of cyclopropyl methyl ketone and ethyl trifluoroacetate in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred base suspension at room temperature.

-

Reaction: The reaction mixture is then refluxed for several hours to drive the condensation to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is poured into a beaker containing ice and is then acidified with a 10% aqueous solution of hydrochloric acid.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Discovery

Specific biological activities for this compound have not been extensively reported in the scientific literature. However, the structural motifs present in this molecule, namely the fluorinated β-diketone and the cyclopropyl group, are found in numerous bioactive compounds.

Fluorinated organic compounds often exhibit enhanced metabolic stability, increased bioavailability, and altered electronic properties, which can lead to improved pharmacological profiles. The trifluoromethyl group, in particular, is a common substituent in many pharmaceuticals. β-Diketones are known to be versatile precursors for the synthesis of various heterocyclic compounds, which form the core of many drugs. They can also act as chelating agents for metal ions, a property that has been explored in the development of metallodrugs.

The cyclopropyl group is another privileged scaffold in medicinal chemistry, often contributing to increased potency and improved metabolic stability of drug candidates.

Given these characteristics, this compound is a promising starting material for the synthesis of novel drug candidates. Its potential applications could lie in the development of anticancer, antibacterial, or antifungal agents.

Caption: Conceptual pathway for drug discovery using the title compound.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fluorinated β-diketone with potential as a versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. While specific data on its physicochemical properties and biological activities are limited, its structural features suggest it could be a valuable precursor for compounds with interesting pharmacological profiles. Further research is warranted to fully explore the potential of this molecule in drug discovery and other areas of chemical science.

References

An In-depth Technical Guide to the Synthesis of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione, a fluorinated β-diketone. This class of compounds is of significant interest in pharmaceutical chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance biological activity and lipophilicity.[1][2] The presence of the cyclopropyl moiety introduces conformational rigidity and metabolic stability, making this a valuable building block for drug development professionals.

The primary synthetic route to this and similar β-diketones is the Claisen condensation, a robust carbon-carbon bond-forming reaction.[3][4] This specific synthesis involves the condensation of cyclopropyl methyl ketone with an ethyl trifluoroacetate in the presence of a strong base.

Core Synthesis Pathway: Claisen Condensation

The synthesis proceeds via a base-mediated Claisen condensation. In this reaction, a strong base deprotonates the α-carbon of cyclopropyl methyl ketone to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the sodium salt of the β-diketone. An acidic workup then protonates the enolate to afford the final product, this compound.

Experimental Protocol

This protocol is based on established methodologies for Claisen condensations involving fluorinated esters and ketones.[5][6]

Materials and Reagents:

-

Cyclopropyl methyl ketone

-

Ethyl trifluoroacetate

-

Sodium ethoxide (NaOEt), 21% solution in ethanol, or Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous solvent (e.g., Diethyl ether, THF, or Ethanol)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Saturated sodium chloride solution (Brine)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Organic extraction solvent (e.g., Diethyl ether or Ethyl acetate)

Procedure:

-

Reaction Setup: A three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen or argon inlet to maintain an inert atmosphere. The glassware must be oven-dried prior to use.

-

Base Addition: To the flask, add the anhydrous solvent (e.g., 100 mL of diethyl ether). Add the base, for example, sodium ethoxide solution (e.g., 39 mL of a 21 wt% solution, ~0.1 mol), to the solvent and stir. If using sodium hydride, it should be washed with anhydrous hexane to remove mineral oil before the solvent is added.

-

Ketone Addition: Add cyclopropyl methyl ketone (8.4 g, 0.1 mol) dropwise to the stirred base/solvent mixture at room temperature.

-

Ester Addition & Reaction: Add ethyl trifluoroacetate (14.2 g, 0.1 mol) dropwise to the reaction mixture. After the addition is complete, the mixture is stirred at room temperature for several hours (e.g., 4-12 hours) or gently heated to reflux to drive the reaction to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Neutralization: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully acidify the mixture to a pH of ~2-3 by adding 10% aqueous hydrochloric acid.[5] This step protonates the enolate product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like diethyl ether or ethyl acetate.[5]

-

Washing and Drying: Combine the organic extracts and wash them sequentially with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]

-

Solvent Removal and Purification: Filter off the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure this compound.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis. Molar equivalents are based on cyclopropyl methyl ketone as the limiting reagent.

| Parameter | Value | Notes |

| Reactants | ||

| Cyclopropyl Methyl Ketone | 1.0 eq | Limiting Reagent |

| Ethyl Trifluoroacetate | 1.0 - 1.2 eq | A slight excess can improve yield. |

| Base | ||

| Sodium Ethoxide | 1.0 - 1.1 eq | A common and effective base for this reaction.[5] |

| Reaction Conditions | ||

| Temperature | 25 - 80 °C | Can be run at room temperature or with heating/reflux. |

| Reaction Time | 4 - 12 hours | Monitored by TLC or GC for completion. |

| Work-up | ||

| Acid | 10% HCl | Used to neutralize the reaction and protonate the product. |

| Yield | ||

| Theoretical Yield | 18.01 g (for 0.1 mol scale) | Based on the molecular weight of the product (180.12 g/mol ).[7] |

| Expected Purity | >95% (after purification) | Purification is necessary to remove unreacted starting materials and byproducts. |

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Signaling pathway of the Claisen condensation mechanism for the synthesis.

References

- 1. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 2. nbinno.com [nbinno.com]

- 3. youtube.com [youtube.com]

- 4. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 7. 1,3-Butanedione, 1-cyclopropyl-4,4,4-trifluoro- [cymitquimica.com]

physical and chemical properties of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione, a fluorinated β-diketone of interest in medicinal chemistry and materials science. This document details its known characteristics, outlines relevant experimental protocols, and discusses its potential applications.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₇F₃O₂ | [1] |

| Molecular Weight | 180.1245 g/mol | [1] |

| Physical State | Liquid | [1] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, it can be reasonably synthesized via a Claisen condensation reaction. This common method for creating β-diketones involves the reaction of a ketone with an ester in the presence of a strong base.

Proposed Synthesis Workflow

The synthesis would likely proceed as depicted in the following workflow:

Caption: Proposed Claisen condensation synthesis of the target molecule.

General Experimental Protocol for Claisen Condensation

The following is a generalized protocol based on the synthesis of similar β-diketones.[2][3] Note: This is a proposed method and would require optimization.

-

Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt).

-

Solvent Addition: Add an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether (Et₂O).

-

Ketone Addition: Slowly add cyclopropyl methyl ketone to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature).

-

Ester Addition: After the formation of the enolate, slowly add ethyl trifluoroacetate to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature or with gentle heating for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by carefully adding it to an acidic aqueous solution (e.g., dilute HCl) at 0 °C.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Purification

Purification of the crude product is crucial. Common methods for purifying β-diketones include:

-

Vacuum Distillation: For liquid β-diketones, vacuum distillation can be an effective method to separate the product from non-volatile impurities.[4]

-

Column Chromatography: Flash chromatography on silica gel is a standard technique for purifying organic compounds.[5] A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) would need to be determined.

-

Metal Chelate Formation: β-Diketones readily form metal chelates. A purification strategy involves forming a copper(II) chelate, which can be precipitated, washed, and then decomposed with a strong acid to regenerate the pure β-diketone.[2][4]

Spectral Characterization

While experimental spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Cyclopropyl protons (multiplets, ~0.8-1.5 ppm)- Methylene protons (-CH₂-) (singlet or multiplet, ~3.0-4.0 ppm)- Enolic proton (-OH) (broad singlet, ~12-16 ppm, if present) |

| ¹³C NMR | - Carbonyl carbons (C=O) (~180-200 ppm)- Trifluoromethyl carbon (-CF₃) (quartet, ~115-120 ppm)- Cyclopropyl carbons (~5-20 ppm)- Methylene carbon (-CH₂-) (~40-50 ppm) |

| ¹⁹F NMR | - Trifluoromethyl group (-CF₃) (singlet, ~ -70 to -80 ppm relative to CFCl₃)[6] |

| IR Spectroscopy | - C=O stretching (keto form) (~1700-1740 cm⁻¹)- C=O stretching (enol form, conjugated) (~1600-1650 cm⁻¹)- C-F stretching (~1100-1300 cm⁻¹)[7] |

| Mass Spectrometry | - Molecular ion peak (M⁺)- Fragments corresponding to the loss of CF₃, CO, and cyclopropyl groups.[8][9] |

Chemical Properties and Reactivity

Keto-Enol Tautomerism

A key characteristic of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. The presence of the electron-withdrawing trifluoromethyl group is expected to significantly influence this equilibrium.

Caption: Keto-enol tautomerism equilibrium.

In many trifluoromethyl-β-diketones, the enol form is significantly populated, often existing as a mixture of two possible enol isomers.[10][11] This is due to the formation of a stable intramolecular hydrogen bond and the electron-withdrawing nature of the CF₃ group which increases the acidity of the methylene protons. The exact ratio of keto to enol forms for this compound would need to be determined experimentally, likely using ¹H NMR spectroscopy.

Reactivity

The cyclopropyl group, with its inherent ring strain and sigma-aromaticity, can influence the reactivity of the adjacent carbonyl group.[12][13] Cyclopropyl ketones can participate in a variety of synthetic transformations, making them valuable building blocks in organic synthesis.[14][15] The presence of both the cyclopropyl and trifluoromethyl groups in this compound suggests a unique reactivity profile that could be exploited in the synthesis of novel compounds.

Potential Applications in Drug Development and Research

While no specific biological activities or signaling pathway involvements have been reported for this compound, its structural motifs are of significant interest in medicinal chemistry.

-

Cyclopropane Ring: The cyclopropyl group is a recognized pharmacophore that can improve metabolic stability, binding affinity, and potency of drug candidates.[13][14]

-

Trifluoromethyl Group: The incorporation of a trifluoromethyl group can enhance a molecule's lipophilicity, bioavailability, and metabolic stability.[6]

-

β-Diketone Moiety: β-Diketones are known to chelate metal ions and can serve as versatile precursors for the synthesis of various heterocyclic compounds with potential biological activities.[16]

Given these features, this compound represents a promising scaffold for the development of novel therapeutic agents. Further biological screening is warranted to explore its potential in areas such as anticancer, antiviral, and anti-inflammatory drug discovery.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care. It is potentially harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[17] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.[18][19][20]

References

- 1. 1,3-Butanedione, 1-cyclopropyl-4,4,4-trifluoro- [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 4. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Keto-enol and enol-enol tautomerism in trifluoromethyl-β-diketones (2006) | Joseph C. Sloop | 78 Citations [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. cyclopropyl ketone [sincerechemicals.com]

- 14. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. emsdiasum.com [emsdiasum.com]

An In-depth Technical Guide to 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione, a fluorinated β-diketone with potential applications in medicinal chemistry and materials science. This document details its nomenclature, chemical properties, a representative synthetic protocol, and explores its potential, yet currently undocumented, role in biological systems.

Nomenclature and Synonyms

This compound is a specialized organic compound. For clarity and comprehensive database searching, its various synonyms and nomenclature are provided below.

| Nomenclature Type | Name |

| IUPAC Name | This compound |

| CAS Registry Number | 30923-69-4[1] |

| Common Synonyms | 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione[2] |

| cyclopropyltrifluorobutanedione[2] | |

| 1-cyclopropyl-4,4,4-trifluoro-butane-1,3-dione[2] |

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₇H₇F₃O₂[2] |

| Molecular Weight | 180.12 g/mol [2] |

| Appearance | Liquid[2] |

| Purity | Typically ≥98%[2] |

| InChI | InChI=1S/C7H7F3O2/c8-7(9,10)6(12)3-5(11)4-1-2-4/h4H,1-3H2[2] |

| InChI Key | LTTCLMXHNACGKU-UHFFFAOYSA-N[2] |

Experimental Protocols: Synthesis

Representative Synthesis of this compound via Claisen Condensation

Reactants:

-

Cyclopropyl methyl ketone

-

Ethyl trifluoroacetate

-

Sodium ethoxide (or another suitable strong base like sodium hydride)[4]

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, or ethyl acetate)[3][4]

-

Hydrochloric acid (for workup)[3]

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of cyclopropyl methyl ketone in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A solution or suspension of the strong base (e.g., sodium ethoxide in ethanol or sodium hydride in THF) is slowly added to the stirred solution of cyclopropyl methyl ketone at a controlled temperature (typically 0 °C to room temperature).

-

Ester Addition: Ethyl trifluoroacetate is then added dropwise to the reaction mixture. The rate of addition should be controlled to maintain the desired reaction temperature.

-

Reaction: The reaction mixture is stirred at room temperature or heated to reflux for a period of time, which can range from a few hours to overnight, to ensure the completion of the condensation. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to 0 °C in an ice bath. The mixture is then carefully acidified with a dilute solution of hydrochloric acid to neutralize the excess base and protonate the enolate product.

-

Extraction: The aqueous layer is separated, and the organic layer is washed with water and brine. The aqueous layer may be back-extracted with the organic solvent to maximize product recovery.

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Potential Applications in Drug Development and Biological Systems

While no specific biological activity or signaling pathway involvement has been documented for this compound, its structural motifs—the cyclopropyl group and the trifluoromethyl group—are of significant interest in medicinal chemistry.

The cyclopropyl group is often used as a bioisostere for other chemical groups to improve metabolic stability, receptor binding affinity, and pharmacokinetic properties of drug candidates. Molecules containing cyclopropyl moieties have shown a wide range of biological activities, including antibacterial and anti-cancer effects.

The trifluoromethyl group is a common feature in many modern pharmaceuticals. Its incorporation can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Trifluoromethylated compounds are known to act as enzyme inhibitors and can modulate the activity of various signaling pathways.

Given these characteristics, it is plausible that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. Further research is required to explore its potential biological activities, such as enzyme inhibition or receptor modulation.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.

Caption: Synthetic workflow for this compound.

References

- 1. This compound | 30923-69-4 [chemicalbook.com]

- 2. 1,3-Butanedione, 1-cyclopropyl-4,4,4-trifluoro- [cymitquimica.com]

- 3. prepchem.com [prepchem.com]

- 4. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectroscopic Characterization of 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione (CAS No. 30923-69-4). As a fluorinated β-diketone, this compound holds significant interest for researchers in medicinal chemistry, materials science, and chemical synthesis. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. A central theme of this guide is the exploration of the keto-enol tautomerism inherent to β-diketones and its profound influence on the observed spectroscopic signatures. Detailed experimental protocols for data acquisition are provided, alongside in-depth interpretations of the spectral data, grounded in established scientific principles and supported by comparative analysis with analogous structures. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of fluorinated organic compounds.

Introduction: The Significance of this compound

This compound belongs to the class of β-dicarbonyl compounds, which are renowned for their versatile chemical reactivity and coordinating properties. The presence of a trifluoromethyl group imparts unique electronic characteristics, including enhanced acidity of the α-protons and a strong propensity to exist in the enol form. The cyclopropyl moiety introduces conformational rigidity and specific steric and electronic effects. This combination of functional groups makes it a valuable building block in organic synthesis and a ligand for metal complexes with potential applications in catalysis and materials science.

A critical aspect of the chemistry of β-diketones is their existence as a dynamic equilibrium of keto and enol tautomers. This equilibrium is sensitive to solvent polarity, temperature, and pH, and it dictates the compound's reactivity and spectroscopic behavior. Understanding this tautomerism is paramount for its effective application.

Keto-Enol Tautomerism: A Fundamental Consideration

The equilibrium between the diketo and enol forms of this compound is a key determinant of its spectroscopic properties. The strong electron-withdrawing nature of the trifluoromethyl group significantly favors the formation of the enol tautomer, which is stabilized by an intramolecular hydrogen bond.

Figure 1: Keto-enol tautomerism of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound and for quantifying the keto-enol tautomeric ratio. Due to the prevalence of the enol form, the NMR spectra are expected to be dominated by signals corresponding to this tautomer.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the tautomeric equilibrium.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will likely be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are generally required.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show characteristic signals for the cyclopropyl and methine protons, as well as a broad signal for the enolic hydroxyl proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~16.0 - 17.0 | br s | 1H | Enolic OH |

| ~5.8 - 6.2 | s | 1H | CH (enol) |

| ~1.8 - 2.2 | m | 1H | CH (cyclopropyl) |

| ~0.8 - 1.2 | m | 4H | CH₂ (cyclopropyl) |

Note: The chemical shift of the enolic proton can be highly variable and is dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbons and the carbons of the enol double bond are particularly diagnostic.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~190 - 200 | C=O (cyclopropyl side) |

| ~175 - 185 (q, J ≈ 35 Hz) | C=O (CF₃ side) |

| ~115 - 125 (q, J ≈ 280 Hz) | CF₃ |

| ~90 - 100 | CH (enol) |

| ~15 - 25 | CH (cyclopropyl) |

| ~5 - 15 | CH₂ (cyclopropyl) |

Note: The carbon attached to the CF₃ group will appear as a quartet due to coupling with the fluorine atoms.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -75 to -80 | s | CF₃ |

Interpretation and Causality

-

Enol Dominance: The presence of a low-field signal around 16-17 ppm in the ¹H NMR spectrum is a strong indicator of the enolic hydroxyl proton, confirming the predominance of the enol tautomer.[1]

-

Deshielding Effects: The methine proton of the enol form is significantly deshielded and appears as a singlet around 6 ppm. This is due to its position on a double bond and conjugation with the carbonyl groups.

-

Fluorine Coupling: In the ¹³C NMR spectrum, the carbonyl carbon adjacent to the trifluoromethyl group and the CF₃ carbon itself will exhibit splitting into quartets due to spin-spin coupling with the three fluorine atoms. The magnitude of these coupling constants provides valuable structural information.[2]

-

Cyclopropyl Resonances: The protons and carbons of the cyclopropyl group will appear in the aliphatic region of the NMR spectra, with their characteristic upfield shifts due to the ring strain.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions from the carbonyl groups, the C=C double bond of the enol form, and the C-F bonds.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Spectral Data

The IR spectrum will reflect the dominance of the enol tautomer.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2500 | Broad, Strong | O-H stretch (intramolecular H-bond) |

| ~1640 | Strong | C=O stretch (conjugated) |

| ~1580 | Strong | C=C stretch (enol) |

| 1300 - 1100 | Very Strong | C-F stretch |

| ~3100 | Medium | C-H stretch (cyclopropyl) |

| ~1020 | Medium | Cyclopropyl ring breathing |

Interpretation and Causality

-

Hydrogen Bonding: The broad and strong absorption in the 3200-2500 cm⁻¹ region is characteristic of a strongly hydrogen-bonded hydroxyl group, consistent with the intramolecular hydrogen bond in the enol tautomer.[3]

-

Conjugated Carbonyls: The carbonyl stretching frequency is lowered to around 1640 cm⁻¹ due to conjugation with the C=C double bond and resonance with the enolic hydroxyl group.[3]

-

C-F Vibrations: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1300-1100 cm⁻¹ region.[4]

-

Cyclopropyl Signature: The C-H stretching of the cyclopropyl ring is expected just above 3000 cm⁻¹, and a characteristic ring deformation (breathing) mode is often observed around 1020 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds and typically provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile compounds and often yields a prominent molecular ion peak.

-

Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The mass spectrum is recorded as a plot of relative abundance versus mass-to-charge ratio (m/z).

Predicted Mass Spectral Data (Electron Ionization)

The molecular formula of this compound is C₇H₇F₃O₂, with a molecular weight of 180.13 g/mol .

| Predicted m/z | Possible Fragment Ion | Fragment Lost |

| 180 | [M]⁺ | - |

| 111 | [M - CF₃]⁺ | CF₃ |

| 83 | [M - COCF₃]⁺ | COCF₃ |

| 69 | [CF₃]⁺ | C₄H₇O₂ |

| 41 | [C₃H₅]⁺ | C₄H₂F₃O₂ |

Interpretation and Causality

-

Molecular Ion: The molecular ion peak at m/z 180 should be observable, although its intensity may vary depending on the ionization conditions.[6]

-

Alpha-Cleavage: A common fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. This can lead to the loss of the trifluoromethyl group (CF₃, mass 69) to give a fragment at m/z 111, or the loss of the cyclopropyl group (C₃H₅, mass 41).

-

Prominent Fragments: The [CF₃]⁺ ion at m/z 69 is often a prominent peak in the mass spectra of trifluoromethyl-containing compounds. The acylium ion resulting from the loss of the trifluoromethylcarbonyl group, [C₃H₅CO]⁺ at m/z 83, is also an expected fragment.[7]

Figure 2: Predicted major fragmentation pathways.

Conclusion

The spectroscopic characterization of this compound is fundamentally shaped by its pronounced keto-enol tautomerism, with the enol form being overwhelmingly dominant. This is clearly evidenced by the characteristic signals in the NMR spectra, particularly the low-field enolic proton, and the distinctive vibrational bands in the IR spectrum, such as the broad O-H stretch and the conjugated carbonyl absorption. Mass spectrometry provides a clear indication of the molecular weight and expected fragmentation patterns involving the cleavage of the trifluoromethyl and cyclopropyl groups. This in-depth guide, through the synthesis of predicted data and established spectroscopic principles, offers a robust framework for the identification and structural elucidation of this important fluorinated β-diketone, thereby facilitating its application in diverse areas of chemical research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione(720-94-5) 1H NMR [m.chemicalbook.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. benthamopen.com [benthamopen.com]

- 5. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Cyclopropyl phenyl ketone [webbook.nist.gov]

An In-depth Technical Guide to the Keto-Enol Tautomerism of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione, a β-dicarbonyl compound featuring unique electronic modulation by its cyclopropyl and trifluoromethyl substituents. While experimental data for this specific molecule is not extensively published, this guide synthesizes foundational principles of tautomerism, detailed spectroscopic methodologies, and insights from analogous structures to offer a predictive and investigative framework. We will explore the structural and electronic factors governing the tautomeric equilibrium, present robust protocols for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and discuss the influence of environmental factors such as solvent polarity. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and harness the properties of fluorinated β-diketones.

Introduction: The Dynamic Equilibrium of β-Dicarbonyls

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond).[1][2] For most simple carbonyl compounds, the equilibrium heavily favors the more stable keto tautomer.[3] However, in β-dicarbonyl compounds, the enol form can be significantly stabilized, leading to a substantial population of the enol tautomer at equilibrium.[2][3] This stabilization arises from two primary factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more extensive π-system that delocalizes electron density and lowers the overall energy.[3][4]

-

Intramolecular Hydrogen Bonding: The enolic hydroxyl group can form a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group, creating a stable six-membered pseudo-ring.[3][4]

The specific position of the keto-enol equilibrium is highly sensitive to the electronic nature of the substituents on the β-dicarbonyl backbone.

Molecular Architecture of this compound: A Tale of Two Substituents

The tautomeric behavior of this compound is dictated by the opposing electronic effects of its unique substituents: the electron-withdrawing trifluoromethyl (-CF₃) group and the electronically versatile cyclopropyl group.

-

The Trifluoromethyl Effect: The -CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This has two major consequences:

-

It increases the acidity of the α-protons on the central methylene group, facilitating enolization.

-

It stabilizes the enolate intermediate and the resulting enol form through inductive effects. Generally, electronegative substituents on the β-dicarbonyl skeleton increase the degree of enolization.

-

-

The Cyclopropyl Contribution: The cyclopropyl group is known for its ability to stabilize adjacent carbocations and participate in conjugation with neighboring π-systems, a property often likened to that of a vinyl group. This arises from the high p-character of its C-C bonds. In the context of the enol form, the cyclopropyl ring can conjugate with the enone system, providing additional resonance stabilization.

Given these competing influences, it is anticipated that this compound will exist as a mixture of two principal enol tautomers and the diketo form. The strong electron-withdrawing nature of the -CF₃ group is expected to significantly favor the enol form in which the enolic double bond is adjacent to the cyclopropyl group, to maximize conjugation.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Characterization

Proposed Synthesis Protocol:

-

Reactant Preparation: Start with cyclopropyl methyl ketone and ethyl trifluoroacetate.

-

Base-Mediated Condensation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, dissolve cyclopropyl methyl ketone in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (THF).

-

Base Addition: Add a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), portion-wise to the stirred solution at 0 °C.

-

Ester Addition: Slowly add ethyl trifluoroacetate dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to stir at room temperature overnight.

-

Workup: Quench the reaction with a dilute aqueous acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Spectroscopic Investigation of Tautomerism

The characterization and quantification of the keto-enol tautomeric equilibrium are primarily achieved through spectroscopic methods. NMR spectroscopy is particularly powerful as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Keto Form: Expect a singlet for the methylene protons (-CH₂-) in the region of δ 3.5-4.5 ppm.

-

Enol Form: A singlet for the vinylic proton (=CH-) will appear downfield, typically between δ 5.5-6.5 ppm. The enolic hydroxyl proton (-OH), involved in a strong intramolecular hydrogen bond, will be significantly deshielded, appearing as a broad singlet between δ 15-17 ppm.[5]

-

Cyclopropyl Protons: The protons on the cyclopropyl ring will appear in the upfield region, typically between δ 0.5-1.5 ppm.

Quantitative Analysis: The relative concentrations of the keto and enol forms can be determined by integrating the characteristic signals of the methylene protons (keto) and the vinylic proton (enol).

¹³C NMR Spectroscopy:

-

Keto Form: Two distinct carbonyl signals are expected in the range of δ 190-210 ppm.

-

Enol Form: The carbonyl carbon will appear around δ 180-195 ppm, while the olefinic carbons will be in the δ 90-160 ppm range.

¹⁹F NMR Spectroscopy:

-

A singlet for the -CF₃ group is expected. The chemical shift may vary slightly between the keto and enol forms, potentially allowing for further quantification.

| Tautomer | Characteristic ¹H NMR Signals (ppm) | Characteristic ¹³C NMR Signals (ppm) |

| Keto | -CH₂-: 3.5 - 4.5 | C=O: 190 - 210 |

| Enol | =CH-: 5.5 - 6.5, -OH: 15 - 17 | C=O: 180 - 195, C=C: 90 - 160 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the tautomers.

-

Keto Form: A strong absorption band corresponding to the C=O stretching of the diketone will be observed in the range of 1700-1740 cm⁻¹.[6][7]

-

Enol Form: The spectrum will be more complex. A broad absorption band for the O-H stretch of the hydrogen-bonded enol will appear around 2500-3200 cm⁻¹. The C=O stretching frequency will be lowered to approximately 1600-1640 cm⁻¹ due to conjugation and hydrogen bonding. A C=C stretching vibration will also be present around 1540-1580 cm⁻¹.

| Tautomer | C=O Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) |

| Keto | 1700 - 1740 | - |

| Enol | 1600 - 1640 | O-H: 2500 - 3200 (broad), C=C: 1540 - 1580 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the π-electron systems of the tautomers.

-

Keto Form: This form is expected to have a relatively weak n→π* transition at a longer wavelength and a stronger π→π* transition at a shorter wavelength.

-

Enol Form: The conjugated enone system of the enol form will exhibit a strong π→π* transition at a longer wavelength compared to the keto form, due to the extended conjugation. The position of this absorption maximum is sensitive to solvent polarity.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is not static and can be influenced by several external factors.

Caption: Factors influencing the keto-enol equilibrium.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the relative stability of the tautomers.

-

Nonpolar Solvents (e.g., hexane, carbon tetrachloride): In these solvents, the intramolecularly hydrogen-bonded enol form is generally favored. The nonpolar environment does not disrupt the internal hydrogen bond, thus stabilizing the enol tautomer.

-

Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents can act as hydrogen bond acceptors, potentially disrupting the intramolecular hydrogen bond of the enol form. However, they can also stabilize the dipole moments of both tautomers.

-

Polar Protic Solvents (e.g., water, ethanol): These solvents can act as both hydrogen bond donors and acceptors. They can solvate both the keto and enol forms, but often stabilize the more polar keto form to a greater extent, shifting the equilibrium towards the keto tautomer.

Temperature Effects

The tautomeric equilibrium is a dynamic process with an associated enthalpy of reaction (ΔH). By studying the equilibrium constant (K_eq) at different temperatures, the thermodynamic parameters (ΔH and ΔS) for the tautomerization can be determined using the van't Hoff equation. This allows for a deeper understanding of the thermodynamic driving forces of the equilibrium.

Potential Applications

Trifluoromethyl-substituted β-diketones are valuable compounds in various fields of chemistry. This compound, due to its unique structure, is expected to have applications as:

-

Chelating Agents: The β-diketone moiety is an excellent chelating ligand for a wide range of metal ions. The resulting metal complexes have applications in catalysis, materials science, and as precursors for chemical vapor deposition.

-

Building Blocks in Organic Synthesis: The multiple functional groups in this molecule make it a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic compounds.

-

Pharmaceutical Intermediates: The presence of a trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Conclusion

The keto-enol tautomerism of this compound presents a fascinating case study in the interplay of electronic and structural effects on chemical equilibria. The strong electron-withdrawing trifluoromethyl group is expected to drive the equilibrium towards the enol form, which is further stabilized by conjugation with the cyclopropyl ring and intramolecular hydrogen bonding. This technical guide provides a comprehensive theoretical framework and detailed experimental protocols for the thorough investigation of this system. A complete understanding of its tautomeric behavior is crucial for unlocking its full potential in synthesis, materials science, and medicinal chemistry.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. 1,3-Butanedione, 1-cyclopropyl-4,4,4-trifluoro- [cymitquimica.com]

- 6. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 7. nbinno.com [nbinno.com]

Commercial Suppliers and Technical Guide for 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, technical specifications, and potential applications of 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione (CAS No. 30923-69-4). This fluorinated β-diketone is a valuable building block for medicinal chemistry and materials science, offering unique structural and electronic properties for the synthesis of novel compounds.

Commercial Availability

The primary commercial supplier identified for this compound is CymitQuimica. The product is intended for laboratory use only.[1]

Table 1: Commercial Supplier Information

| Supplier | Product Name | CAS Number | Additional Information |

| CymitQuimica | 1,3-Butanedione, 1-cyclopropyl-4,4,4-trifluoro- | 30923-69-4 | Brand: Indagoo. Available in various quantities (e.g., 100mg, 250mg, 1g, 5g).[1] |

Technical Data

The following tables summarize the key technical specifications for this compound.

Table 2: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇F₃O₂ | [1] |

| Molecular Weight | 180.12 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | 98% | [1] |

| InChI | InChI=1S/C7H7F3O2/c8-7(9,10)6(12)3-5(11)4-1-2-4/h4H,1-3H2 | [1] |

| InChI Key | LTTCLMXHNACGKU-UHFFFAOYSA-N | [1] |

Table 3: Safety Information

| Hazard Statement | Precautionary Statement |

| Harmful if swallowed (H302) | Do not eat, drink or smoke when using this product (P270).[2] |

| Harmful in contact with skin (H312) | Wear protective gloves/protective clothing/eye protection/face protection (P280).[2] |

| Causes skin irritation (H315) | Wash all exposed external body areas thoroughly after handling (P264).[2] |

| Causes serious eye irritation (H319) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[2] |

| Harmful if inhaled (H332) | Use only outdoors or in a well-ventilated area (P271).[2] |

| May cause respiratory irritation (H335) | Avoid breathing mist/vapours/spray (P261).[2] |

This is not an exhaustive list of safety information. Please refer to the full Safety Data Sheet (SDS) from the supplier for complete details.[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain, the most common and logical method for its preparation is the Claisen condensation. This widely used reaction involves the condensation of a ketone with an ester in the presence of a base.

General Experimental Protocol for Claisen Condensation Synthesis of Fluorinated β-Diketones:

-

Reaction Setup: A solution of cyclopropyl methyl ketone in a suitable anhydrous solvent (e.g., diethyl ether, THF) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is carefully added to the reaction mixture.

-

Ester Addition: An ethyl trifluoroacetate is added dropwise to the stirred solution.

-

Reaction: The reaction mixture is stirred at room temperature or heated under reflux for a specified period, which can range from a few hours to overnight.

-

Workup: The reaction is quenched by the addition of an aqueous acid (e.g., dilute HCl). The aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, often through distillation or chromatography, to yield the final β-diketone.

The following diagram illustrates the logical workflow for this synthesis.

Caption: Plausible synthetic workflow for this compound.

Applications in Drug Discovery and Development

Trifluoromethyl-containing compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity.[3] β-Diketones are versatile intermediates for the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals.

While specific signaling pathways involving this compound are not documented, its structural motifs suggest potential applications as a building block in the development of inhibitors for various enzymes or as a precursor for compounds with a range of biological activities.

The general workflow for utilizing a building block like this in drug discovery is outlined below.

Caption: Role of a chemical building block in a typical drug discovery pipeline.

General Experimental Protocol for Heterocycle Synthesis using β-Diketones:

-

Reaction Setup: The β-diketone (this compound) and a binucleophile (e.g., hydrazine, hydroxylamine) are dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Reaction: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution. The solid product is collected by filtration, washed, and can be further purified by recrystallization to yield the desired heterocyclic compound.

The following diagram illustrates this general synthetic pathway.

References

An In-depth Technical Guide to 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione: Safety, Handling, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety and handling procedures, and a detailed synthetic protocol for 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione. This information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a fluorinated β-diketone containing a cyclopropyl group. The presence of the trifluoromethyl group significantly influences the compound's chemical properties, including its acidity and reactivity, making it a valuable building block in organic synthesis.[1][2][3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 30923-69-4 | [6] |

| Molecular Formula | C₇H₇F₃O₂ | [6] |

| Molecular Weight | 180.13 g/mol | [6] |

| Appearance | Liquid | [6] |

| Purity | Typically ≥98% | [6] |

Safety and Handling

The safe handling of this compound is of paramount importance in a laboratory setting. The following information is compiled from various Safety Data Sheets (SDS).

Hazard Identification

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |

| Specific target organ toxicity — Single exposure | Category 3, Respiratory system | H335: May cause respiratory irritation. |

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Recommendation |

| Eye/Face Protection | Chemical safety goggles or face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary to prevent skin contact. |

| Respiratory Protection | Use in a well-ventilated area. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |

First-Aid Measures

Table 4: First-Aid Procedures

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Get medical advice/attention if skin irritation occurs. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Use only in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place.

Spills and Disposal

-

Spills: Absorb spillage with an inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This procedure describes the base-mediated condensation of cyclopropyl methyl ketone with ethyl trifluoroacetate.

Experimental Workflow:

Caption: A generalized workflow for the synthesis of the target compound.

Materials:

-

Cyclopropyl methyl ketone

-

Ethyl trifluoroacetate

-

Sodium ethoxide (or other suitable base, e.g., sodium hydride)

-

Toluene (anhydrous)

-

Hydrochloric acid (e.g., 2 M aqueous solution)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Nitrogen or Argon gas

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus or column chromatography setup

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, an addition funnel, a magnetic stir bar, and a nitrogen/argon inlet, add sodium ethoxide (1.1 equivalents) and anhydrous toluene.

-

Addition of Ketone: Add cyclopropyl methyl ketone (1.0 equivalent) to the flask via the addition funnel. Stir the mixture at room temperature for 30 minutes.

-

Addition of Ester: Charge the addition funnel with ethyl trifluoroacetate (1.05 equivalents) and add it dropwise to the reaction mixture over a period of 30-60 minutes. Control the rate of addition to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of 2 M hydrochloric acid until the mixture is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Final Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Potential Applications in Research and Development

While specific biological activities or signaling pathway involvements for this compound have not been identified in the searched literature, its structural features suggest several potential applications in medicinal chemistry and organic synthesis.

-

Medicinal Chemistry: The trifluoromethyl group is a common motif in many pharmaceuticals as it can enhance metabolic stability, binding affinity, and bioavailability.[1][3][4][5] The cyclopropyl group is also a bioisostere for other functionalities and can impart conformational rigidity. Therefore, this compound could serve as a key building block for the synthesis of novel bioactive molecules, potentially as enzyme inhibitors or receptor ligands.

-

Organic Synthesis: As a β-diketone, this compound is a versatile precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are important scaffolds in drug discovery.[10]

Logical Relationship of Structural Features to Potential Applications:

Caption: Relationship between the compound's structure and its potential uses.

Conclusion

This compound is a valuable fluorinated building block with potential applications in medicinal chemistry and organic synthesis. Adherence to strict safety and handling protocols is essential when working with this compound. The provided synthetic protocol offers a reliable method for its preparation in a laboratory setting. Further research is warranted to explore the full potential of this compound in the development of new therapeutics and other advanced materials.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,3-Butanedione, 1-cyclopropyl-4,4,4-trifluoro- [cymitquimica.com]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 9. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

Technical Guide: Stability and Storage of 1-Cyclopropyl-4,4,4-trifluoro-1,3-butanedione

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione. The information herein is intended to support researchers and professionals in the proper handling, storage, and analytical assessment of this compound to ensure its integrity and reliability in research and development applications.

Overview of Chemical Stability

This compound is a fluorinated β-diketone. While specific stability data for this compound is not extensively published, its structural motifs suggest potential degradation pathways common to β-diketones and organofluorine compounds. The product is generally considered stable under recommended storage conditions.[1] However, it may be unstable in the presence of incompatible materials.[1]

Potential degradation pathways include:

-

Hydrolysis: The diketone functionality can be susceptible to hydrolysis, particularly under acidic or basic conditions. This could lead to the cleavage of the carbon-carbon bond between the carbonyl groups.

-

Photodegradation: β-Diketones can be sensitive to light, which may induce photochemical reactions.[2] Exposure to UV light can lead to degradation.

-

Thermal Degradation: Elevated temperatures can promote decomposition. For fluorinated compounds, thermal degradation can be complex, potentially leading to the formation of various smaller fluorinated molecules.

Recommended Storage Conditions

Proper storage is crucial to maintain the quality and stability of this compound. The following table summarizes the recommended storage conditions based on available safety data sheets.

| Parameter | Recommendation | Source |

| Temperature | Store in a cool place. | [3] |

| Ventilation | Store in a well-ventilated place.[1][4] | [1][4] |

| Container | Keep container tightly closed.[1][3][4] Suitable materials include polyethylene or polypropylene.[4] | [1][3][4] |

| Atmosphere | Avoid contact with moisture.[4] | [4] |

| Incompatibilities | Store away from incompatible materials such as oxidizing agents.[3] | [3] |

| Light Exposure | Store in a dark place.[3] | [3] |

Experimental Protocols for Stability Assessment

To comprehensively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways. The results of such a study are essential for the development of a stability-indicating analytical method.[5]

Forced Degradation Study Protocol